N-Lauroyl-L-glutamic acid
Overview
Description
N-Lauroyl-L-glutamic acid: is a compound derived from the amino acid glutamic acid and lauric acid. It is known for its surfactant properties and is commonly used in personal care products such as shampoos, conditioners, and facial cleansers. This compound is valued for its mildness and compatibility with the skin, making it suitable for sensitive skin formulations .
Mechanism of Action
Target of Action
N-Lauroyl-L-glutamic acid, also known as Lauroylglutamic acid, is a natural amino acid surfactant and anionic detergent . It primarily targets the surface of various substances, altering their properties to increase solubility, reduce interfacial tension, and alter wettability .
Mode of Action
The compound interacts with its targets by adhering to the surface and reducing the interfacial tension between the substance and its surrounding medium . This interaction results in changes such as increased solubility of long-chain alkyl gallates , improved emulsification, and altered wettability .
Biochemical Pathways
These processes can influence a variety of biochemical reactions, particularly those involving the dissolution and dispersion of substances in a medium .
Pharmacokinetics
As a surfactant, it is likely to have high bioavailability due to its ability to increase the solubility of other compounds .
Result of Action
The action of this compound results in significant changes at the molecular and cellular levels. For instance, it has been shown to enhance oil recovery in enhanced oil recovery (EOR) applications by reducing interfacial tension, altering wettability, and improving emulsification .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and salinity. The compound has shown high tolerance to salt and hardness, especially at high-temperature conditions . This makes it a superb alternative to conventionally deployed EOR surfactants due to its satisfactory performance and environmentally benign nature .
Biochemical Analysis
Biochemical Properties
N-Lauroyl-L-glutamic acid interacts with various enzymes and proteins in biochemical reactions . It exhibits surface and aggregation behavior, interfacial tension reduction, wettability alteration capability, emulsification, adsorption behavior, and oil displacement . It proves to be more surface-active due to the additional carboxylate in the head group .
Cellular Effects
It is known that this compound has a significant impact on the environment due to its vast deployment in various industries .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It has been observed that this compound shows high tolerance to salt and hardness, especially at high-temperature conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant changes over time. It has been observed to have high stability and less degradation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . Detailed studies on its effects on metabolic flux or metabolite levels are yet to be conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: N-Lauroyl-L-glutamic acid can be synthesized through a condensation reaction between lauric acid and L-glutamic acid.
Industrial Production Methods:
Rotary Scraper Thin-Film Evaporation: In industrial settings, the solvent used in the condensation reaction is removed using a rotary scraper thin-film evaporation method.
Neutralization Reaction: The N-lauroyl-glutamic acid is then neutralized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Lauroyl-L-glutamic acid can undergo oxidation reactions, particularly at the lauric acid moiety.
Reduction: Reduction reactions can occur at the amide bond, converting it back to the corresponding amine and acid.
Substitution: The compound can participate in substitution reactions, especially at the carboxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction Products: Reduction typically yields amines and alcohols.
Substitution Products: Substitution reactions can produce esters, amides, and other derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-Lauroyl-L-glutamic acid is used as a surfactant in various chemical formulations due to its ability to reduce surface tension and stabilize emulsions .
Biology: In biological research, it is employed as a model compound to study the interactions between surfactants and biological membranes .
Medicine: The compound is investigated for its potential use in drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: this compound is widely used in the personal care industry as a mild surfactant in products such as shampoos, conditioners, and facial cleansers . It is also explored for its application in enhanced oil recovery due to its surface-active properties .
Comparison with Similar Compounds
N-Lauroyl sarcosine: Another amino acid-based surfactant with similar properties but differs in the amino acid component.
Sodium lauroyl glutamate: The sodium salt form of N-Lauroyl-L-glutamic acid, which is more soluble in water and used in similar applications.
Uniqueness: this compound is unique due to its combination of mildness and effectiveness as a surfactant. Its compatibility with sensitive skin and ability to form stable emulsions make it a preferred choice in personal care products . Additionally, its biodegradability and low environmental impact contribute to its appeal as a green surfactant .
Properties
IUPAC Name |
(2S)-2-(dodecanoylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1)) | |
Record name | N-Dodecanoylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7074820 | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-65-7, 29047-63-0 | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3397-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauroyl glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecanoylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, N-(1-oxododecyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-oxododecyl)-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAUROYL GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT62245356 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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